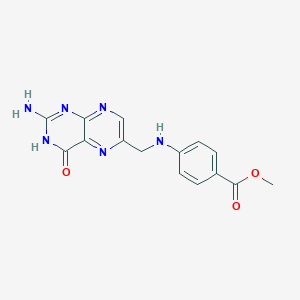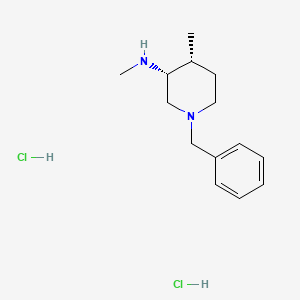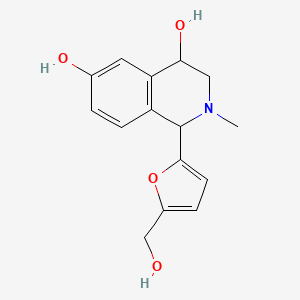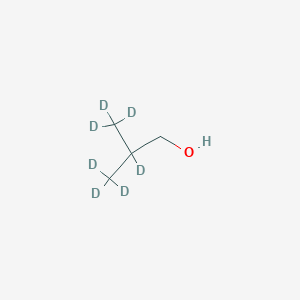![molecular formula C₁₅H₁₇BrN₄O₅S B1144974 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid CAS No. 1433875-14-9](/img/structure/B1144974.png)
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Übersicht
Beschreibung
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid (2-BPSA) is a synthetic organic compound that has been used in various scientific research applications. It is a pyrimidine derivative that has a bromophenyl, propylsulfamoylamino, and oxyacetic acid moiety. It is an important tool for studying the structure and function of proteins, enzymes, and other biological molecules. 2-BPSA has been used in a variety of laboratory experiments, including enzyme kinetics, protein structure determination, and drug design.
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
As a metabolite of Macitentan, ACT 373898 may share some of its parent compound’s properties. Macitentan is a dual antagonist for endothelin receptor types A and B . This makes it potentially useful in research related to conditions affected by these receptors, such as pulmonary arterial hypertension .
Pharmacokinetic Studies
ACT 373898 has a similar pharmacokinetic profile to Macitentan . This could make it useful in studies looking to understand the absorption, distribution, metabolism, and excretion of Macitentan .
Drug Metabolism Research
As a metabolite of Macitentan, ACT 373898 could be used in research studying the metabolic pathways of this drug . Understanding how Macitentan is metabolized could help optimize its therapeutic use and manage potential side effects .
Toxicology Studies
ACT 373898 could be used in toxicology studies to understand the potential toxicity of Macitentan and its metabolites .
Development of New Drugs
The structure of ACT 373898 could potentially serve as a starting point for the development of new drugs . Researchers could modify its structure to create new compounds with desired properties .
Biochemical Research
ACT 373898 could be used in biochemical research, particularly in studies related to the function and regulation of endothelin receptors .
Wirkmechanismus
ACT 373898, also known as 18SEV1UJF3 or 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid, is an inactive carboxylic acid metabolite of Macitentan . Macitentan is an orally active, non-peptide dual ETA and ETB (endothelin receptor) antagonist .
Target of Action
The primary targets of ACT 373898, through its parent compound Macitentan, are the endothelin receptors type A (ETA) and type B (ETB) . These receptors play a crucial role in the regulation of vascular tone, particularly in the pulmonary circulation .
Mode of Action
As a metabolite of Macitentan, ACT 373898 shares the same mode of action. Macitentan acts as a dual antagonist for the endothelin receptors ETA and ETB . By blocking these receptors, it inhibits the action of endothelin-1, a potent and long-lasting vasoconstrictor .
Biochemical Pathways
The action of Macitentan, and by extension ACT 373898, affects the endothelin pathway. This pathway is responsible for the regulation of vascular tone. By blocking the endothelin receptors, Macitentan prevents endothelin-1 from exerting its vasoconstrictive effects, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
The elimination half-life (t 1/2) is approximately 16 hours for Macitentan, and ACT-373898 has a similar pharmacokinetic (PK) profile to Macitentan . Macitentan is metabolized via oxidative depropylation into ACT-132577 (an active metabolite) and ACT-373898 (an inactive metabolite) .
Result of Action
The action of Macitentan, and thus ACT 373898, leads to a decrease in pulmonary vascular resistance. This can result in improvements in functional class, exercise tolerance, and hemodynamic parameters in patients with pulmonary arterial hypertension .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHDWVBCDHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macitentan metabolite M5 | |
CAS RN |
1433875-14-9 | |
| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)
